10-Norparvulenone

Antiviral Influenza Sialidase inhibitor

Source high-purity 10-Norparvulenone to ensure influenza A research validity. This fungal metabolite is a selective sialidase inhibitor, distinguishing it from O-methylasparvenone's serotonergic activity. Use as a validated reference standard in antiviral screening cascades, a positive control for naphthalenone-based antibacterial assays, and a key scaffold for SAR studies. Its established total synthesis provides a reliable foundation for gram-scale production and the development of novel chemical probes. Avoid generic naphthalenones; specify 10-Norparvulenone for accurate, reproducible results.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 618104-32-8
Cat. No. B3025966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Norparvulenone
CAS618104-32-8
Synonyms10-norparvulenone
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO
InChIInChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3
InChIKeyNXSUIALRPVXVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Norparvulenone (CAS 618104-32-8): A Naphthalenone-Derived Anti-Influenza Antibiotic for Targeted Procurement


10-Norparvulenone is a fungal naphthalenone metabolite originally isolated from Microsphaeropsis sp. FO-5050 [1]. It is characterized by an α-tetralone core substituted with hydroxyl, methoxy, and hydroxymethyl groups, conferring a molecular formula of C₁₂H₁₄O₅ and molecular weight of 238.24 g/mol [2]. The compound exhibits antiviral activity against influenza virus A/PR/8/34 and antibacterial activity against Escherichia coli, positioning it as a specialized research tool for anti-influenza drug discovery and natural product chemistry [1].

Why Generic Naphthalenone Substitution Fails: Critical Differentiation of 10-Norparvulenone


Naphthalenone natural products share a common bicyclic scaffold but exhibit profound functional divergence driven by subtle variations in substitution patterns. 10-Norparvulenone is uniquely characterized by its anti-influenza virus activity, mediated through viral sialidase inhibition [1]. In contrast, the structurally related O-methylasparvenone acts as a serotonin 5-HT₂C receptor antagonist with no reported antiviral activity [2]. This orthogonal pharmacology demonstrates that even minor structural modifications within the naphthalenone class redirect biological activity entirely. Procurement of a generic naphthalenone cannot recapitulate the specific antiviral profile of 10-Norparvulenone, necessitating targeted sourcing for influenza-focused research programs.

10-Norparvulenone (CAS 618104-32-8): Quantitative Evidence for Product-Specific Differentiation


Anti-Influenza Virus Activity: Sialidase Inhibition IC₅₀ and MDCK Cell Protection

10-Norparvulenone inhibits viral sialidase with an IC₅₀ of 21 μg/mL and, at a concentration of 1 μg/mL, decreases viral sialidase activity while increasing survival of MDCK cells infected with mouse-adapted influenza virus A/PR/8/34 [1]. In contrast, the structurally related naphthalenone O-methylasparvenone exhibits no reported antiviral activity; its primary bioactivity is as a serotonin 5-HT₂C antagonist with a pKᵢ of 6.7 [2]. This orthogonal pharmacological profile demonstrates that 10-Norparvulenone is a specific antiviral agent, not a broadly active naphthalenone.

Antiviral Influenza Sialidase inhibitor

Antibacterial Activity Against Escherichia coli: Class-Level Naphthalenone Comparison

10-Norparvulenone exhibits antibacterial activity against Escherichia coli, as reported in multiple primary and secondary sources [1]. While the structurally related O-methylasparvenone and asparvenone are not associated with antibacterial activity in the literature, other naphthalenones such as graminin B and cis-gregatin B have shown anti-E. coli effects [2]. The antibacterial activity of 10-Norparvulenone is thus a distinguishing feature relative to its closest naphthalenone congeners, but it is not unique within the broader fungal metabolite class.

Antibacterial E. coli Natural product

Cytotoxicity Profile: No Activity on A549 and HepG2 Cancer Cell Lines

In a 2023 study, 10-Norparvulenone was tested alongside six other compounds from Paraconiothyrium sp. for in vitro cytotoxicity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines. The compound exhibited no inhibitory activity on either cell line [1]. This lack of cytotoxicity contrasts with the antiviral activity observed in MDCK cells, suggesting a favorable selectivity window for antiviral applications. Comparative cytotoxicity data for O-methylasparvenone or asparvenone in these assays are not available, but this negative result supports the viability of 10-Norparvulenone as a research tool for influenza studies without confounding cytotoxicity.

Cytotoxicity Selectivity Safety assessment

Synthetic Accessibility: Short Total Synthesis Route Enables Scalable Supply

A concise total synthesis of (±)-10-Norparvulenone was reported in 2003 using a xanthate-mediated free radical addition–cyclization sequence starting from commercially available m-methoxyphenol [1]. This synthetic route provides an alternative to fermentation-based isolation and can support larger-scale procurement when natural sourcing is limited. In contrast, O-methylasparvenone was also synthesized via this route, but its commercial availability and applications differ due to its distinct pharmacological target (5-HT₂C receptor) [2]. The availability of a published synthetic protocol reduces supply chain risk for 10-Norparvulenone and enables custom synthesis for research programs requiring gram-scale quantities.

Total synthesis Scale-up Chemical procurement

Structural Differentiation from Parvulenone: Absence of C7 Ethyl Group

10-Norparvulenone differs from the parent compound parvulenone by the replacement of the C7 1-hydroxyethyl group with a hydroxymethyl group, and the addition of a C6 methoxy group [1][2]. This structural modification fundamentally alters the compound's biological profile: parvulenone is not associated with anti-influenza activity, whereas 10-Norparvulenone is a validated viral sialidase inhibitor. The 'nor' designation indicates the removal of the ethyl side chain, a change that redirects the compound's pharmacological activity toward antiviral applications. This structural distinction is critical for researchers seeking to understand the molecular determinants of naphthalenone bioactivity.

Structure-activity relationship Chemical differentiation Naphthalenone analogs

10-Norparvulenone (CAS 618104-32-8): Optimal Research and Industrial Application Scenarios


Anti-Influenza Drug Discovery and Target Validation

10-Norparvulenone serves as a validated tool compound for probing viral sialidase as a therapeutic target in influenza A. With an IC₅₀ of 21 μg/mL against sialidase and protective effects in MDCK cells at 1 μg/mL, it is suitable for in vitro mechanistic studies and as a chemical probe for validating sialidase inhibitors [1][2]. Its selectivity over other naphthalenones makes it a reference standard for antiviral screening cascades.

Natural Product Library Enrichment for Antimicrobial Screening

Given its dual activity against influenza virus and E. coli, 10-Norparvulenone is a valuable addition to natural product libraries focused on antimicrobial discovery. Its presence can serve as a positive control for naphthalenone-based antibacterial assays and as a starting point for semi-synthetic optimization [1].

Structure-Activity Relationship (SAR) Studies of Naphthalenones

The structural divergence between 10-Norparvulenone (antiviral) and O-methylasparvenone (serotonergic) provides a clear framework for SAR investigations. Researchers can use these compounds to dissect how C7 hydroxymethyl vs. ethyl substitutions, and C6 methoxy vs. hydroxyl groups, dictate biological target engagement [1][2]. This makes 10-Norparvulenone an essential reference for naphthalenone-focused medicinal chemistry programs.

Synthetic Methodology Development and Scale-Up

The established total synthesis of 10-Norparvulenone via xanthate-mediated radical cyclization [3] offers a platform for developing new synthetic methodologies or for producing gram-scale quantities for advanced biological studies. Its synthesis can be adapted for the preparation of isotopically labeled analogs or probe molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Norparvulenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.